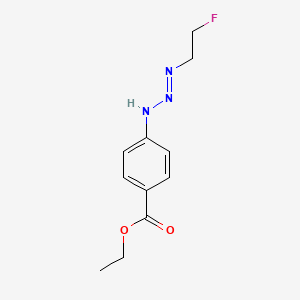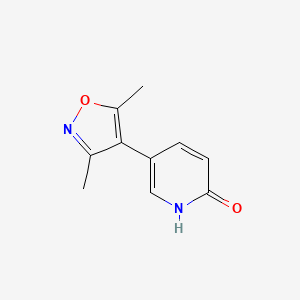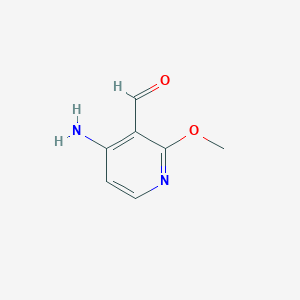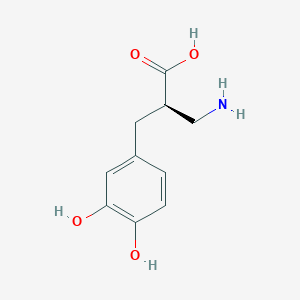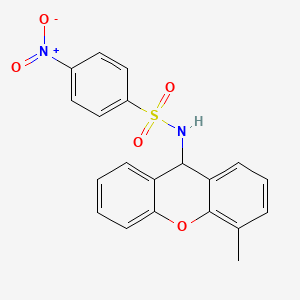
N-(4-Methyl-9H-xanthen-9-yl)-4-nitrobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide is a chemical compound that belongs to the class of xanthenes Xanthenes are known for their diverse applications in various fields, including photodynamic therapy, pharmaceuticals, and fluorescent materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide typically involves the functionalization of xanthenes. One common method includes the benzylic C−H functionalization of xanthenes using electrochemical conditions. This process can be controlled by varying the electrochemical conditions, allowing for the formation of specific coupling products via C−C and C−N bond formation .
Industrial Production Methods
Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. The use of electrochemical synthesis is particularly advantageous in industrial settings as it avoids the use of toxic metal salts and stoichiometric amounts of chemical oxidants .
化学反应分析
Types of Reactions
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
科学研究应用
N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential use in biological assays and as a fluorescent marker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in photodynamic therapy.
Industry: The compound is used in the production of fluorescent materials and dyes.
作用机制
The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes at the molecular level.
相似化合物的比较
Similar Compounds
- N-(4-methyl-9H-xanthen-9-yl)butanamide
- N-(4-methyl-9H-xanthen-9-yl)acetamide
- Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate
Uniqueness
Compared to similar compounds, N-(4-methyl-9H-xanthen-9-yl)-4-nitro-benzenesulfonamide stands out due to its nitro group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical modifications .
属性
CAS 编号 |
7473-52-1 |
|---|---|
分子式 |
C20H16N2O5S |
分子量 |
396.4 g/mol |
IUPAC 名称 |
N-(4-methyl-9H-xanthen-9-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O5S/c1-13-5-4-7-17-19(16-6-2-3-8-18(16)27-20(13)17)21-28(25,26)15-11-9-14(10-12-15)22(23)24/h2-12,19,21H,1H3 |
InChI 键 |
ODITWQHADXULEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


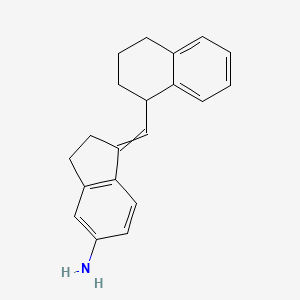
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13991762.png)
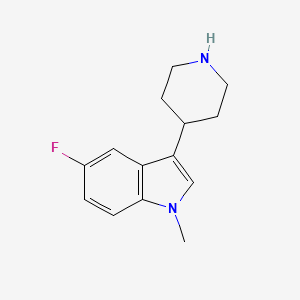
![1-Chloro-4-[1-chloro-2-(phenylsulfonyl)ethyl]benzene](/img/structure/B13991778.png)

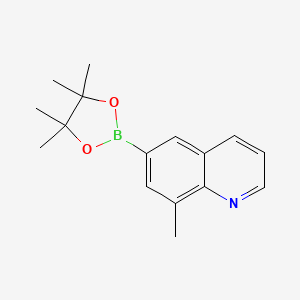
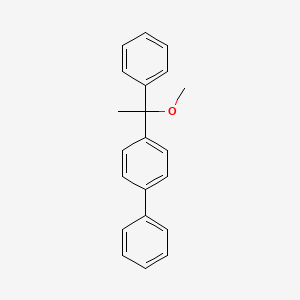
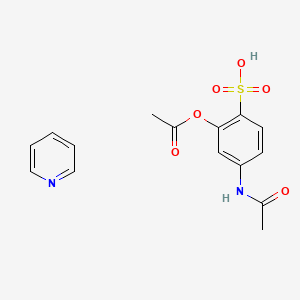
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-ol](/img/structure/B13991806.png)

